1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene
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Overview
Description
1-Ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21NO5 It is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a butoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-(4-nitrophenoxy)butanol: This intermediate can be synthesized by reacting 4-nitrophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Etherification: The intermediate 4-(4-nitrophenoxy)butanol is then reacted with 1-ethoxy-3-bromobenzene in the presence of a base like sodium hydride to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and butoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions, leading to the formation of phenolic and alcohol derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound’s ether bonds can also be cleaved, releasing active intermediates that participate in further chemical reactions. These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
1-Ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene can be compared with similar compounds such as:
1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene: This compound has a similar structure but with the ethoxy group at a different position on the benzene ring.
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-ethoxy-3-[4-(4-aminophenoxy)butoxy]benzene: This compound has an amino group instead of a nitro group, affecting its chemical and biological properties.
Properties
IUPAC Name |
1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-22-17-6-5-7-18(14-17)24-13-4-3-12-23-16-10-8-15(9-11-16)19(20)21/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPRMWNRQJMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367783 |
Source
|
Record name | 1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6481-78-3 |
Source
|
Record name | 1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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